SKLB-23bb

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

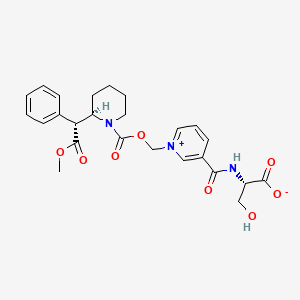

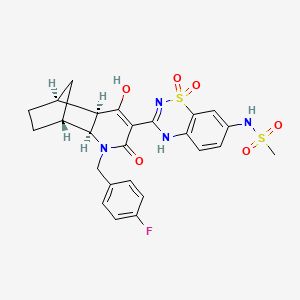

SKLB-23bb is an orally bioavailable HDAC6-selective inhibitor . It exhibits superior antitumor efficiency both in vitro and in vivo in comparison with ACY1215, another HDAC6-selective inhibitor . Despite having HDAC6-selective inhibition equal to ACY1215, this compound showed cytotoxic effects against a panel of solid and hematologic tumor cell lines at the low submicromolar level .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.4 g/mol . The exact mass is 396.17975526 g/mol and the monoisotopic mass is also 396.17975526 g/mol . It has a complexity of 523 . The topological polar surface area is 96.8 Ų . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The rotatable bond count is 8 .Applications De Recherche Scientifique

Activité Antitumorale

SKLB-23bb est un inhibiteur sélectif de HDAC6 biodisponible par voie orale qui présente une efficacité antitumorale supérieure {svg_1}. Il montre des effets cytotoxiques contre un panel de lignées cellulaires tumorales solides et hématologiques à faible niveau submicromolaire {svg_2}. Il est intéressant de noter qu'il est plus efficace contre les cellules tumorales solides que les autres inhibiteurs sélectifs de HDAC6 {svg_3}.

Inhibition de HDAC6

This compound a une inhibition sélective de HDAC6 égale à celle de ACY1215, un inhibiteur sélectif de HDAC6 récemment en phase II d'essai clinique {svg_4}. Malgré une inhibition sélective de HDAC6, this compound reste cytotoxique indépendamment du statut de HDAC6 {svg_5}.

Ciblage des Microtubules

En plus de l'inhibition de HDAC6, this compound exerce son activité cytotoxique en ciblant également les microtubules {svg_6}. Il peut se lier au site de la colchicine dans la β-tubuline et agir comme un inhibiteur de la polymérisation des microtubules {svg_7}.

Perturbation du Cycle Cellulaire

Conformément à sa capacité de perturbation des microtubules, this compound bloque également le cycle cellulaire tumoral en phase G2–M {svg_8}. Cette perturbation du cycle cellulaire peut conduire à l'apoptose cellulaire {svg_9}.

Induction de l'Apoptose

This compound déclenche l'apoptose cellulaire, un processus de mort cellulaire programmée {svg_10}. C'est un mécanisme crucial dans le traitement du cancer car il conduit à la mort des cellules cancéreuses {svg_11}.

Activité Antitumorale In Vivo

Dans les xénogreffes de tumeurs solides, l'administration orale de this compound inhibe efficacement la croissance tumorale {svg_12}. Cela suggère que this compound pourrait être un agent thérapeutique potentiel pour les tumeurs solides {svg_13}.

En résumé, this compound est un composé prometteur avec une activité antitumorale à large spectre. Son double ciblage de HDAC6 et des microtubules améliore son activité antitumorale et élargit son spectre antitumoral {svg_14}. Des recherches supplémentaires sont nécessaires pour comprendre pleinement son potentiel en thérapie anticancéreuse.

Mécanisme D'action

Target of Action

SKLB-23bb is a potent and selective inhibitor for HDAC6 . HDAC6, or Histone Deacetylase 6, is a member of the classical histone deacetylase (HDAC) enzyme family, which has emerged as an attractive target in cancer therapy . HDAC6 harbors two catalytic domains and one unique C-terminal zinc finger domain that bind ubiquitin . In addition to HDAC6, this compound also targets microtubules .

Mode of Action

This compound exerts its cytotoxic activity by targeting HDAC6 and microtubules . It binds to the colchicine site in β-tubulin and acts as a microtubule polymerization inhibitor . This dual targeting of HDAC6 and microtubules enhances the antitumor activity and expands the antitumor spectrum of this compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of HDAC6 and the disruption of microtubules . The inhibition of HDAC6 leads to the acetylation of histone H3 . On the other hand, the disruption of microtubules blocks the tumor cell cycle at the G2-M phase .

Pharmacokinetics

This compound is an orally bioavailable HDAC6-selective inhibitor . It exhibits superior antitumor efficiency both in vitro and in vivo in comparison with ACY1215, another HDAC6-selective inhibitor . .

Result of Action

The result of this compound’s action is the triggering of cellular apoptosis . Consistent with its microtubule-disrupting ability, this compound blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis . In solid tumor xenografts, oral administration of this compound efficiently inhibits tumor growth .

Action Environment

The action environment of this compound is primarily within the cellular environment of solid and hematologic tumor cells . It shows cytotoxic effects against a panel of these tumor cell lines at the low submicromolar level . Interestingly, this compound is more efficient against solid tumor cells compared to other HDAC6-selective inhibitors . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

SKLB-23bb plays a significant role in biochemical reactions by inhibiting HDAC6 and disrupting microtubule polymerization. HDAC6 is an enzyme involved in the deacetylation of lysine residues on histone and non-histone proteins, which affects gene expression and protein function. This compound binds to the colchicine site in β-tubulin, acting as a microtubule polymerization inhibitor. This dual targeting mechanism allows this compound to exert cytotoxic effects on tumor cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis. The compound’s ability to disrupt microtubules and inhibit HDAC6 leads to changes in cell morphology, motility, and division. These effects are observed in both solid and hematologic tumor cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with HDAC6 and β-tubulin. By inhibiting HDAC6, this compound prevents the deacetylation of histone and non-histone proteins, leading to altered gene expression and protein function. Additionally, this compound binds to the colchicine site in β-tubulin, inhibiting microtubule polymerization and disrupting the microtubule network. This dual targeting mechanism enhances the compound’s cytotoxic effects on tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable and retains its antitumor activity over extended periods. Long-term exposure to this compound results in sustained inhibition of tumor growth and cellular apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antitumor activity without causing severe toxicity. At higher doses, the compound may induce toxic or adverse effects, such as fatigue, nausea, and thrombocytopenia. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of HDAC6 affects the acetylation status of various proteins, influencing metabolic flux and metabolite levels. Additionally, this compound’s interaction with β-tubulin disrupts microtubule dynamics, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to HDAC6 and β-tubulin. These interactions affect the compound’s efficacy and distribution within the cellular environment .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its targets, HDAC6 and β-tubulin. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for this compound’s dual targeting mechanism and its overall antitumor activity .

Propriétés

IUPAC Name |

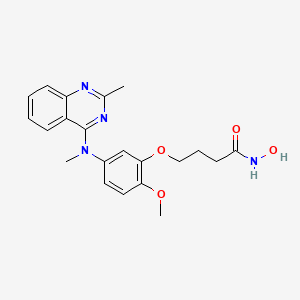

N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXZZFONXWYSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B610804.png)

![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)